tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its heterocyclic structure.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 7-(tert-butyl) 2-methyl 4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate
Uniqueness
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5,9,14H,6-7H2,1-3H3 |
InChI Key |
GRQMZAHJRBBUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)O |
Origin of Product |
United States |
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